1-Benzhydryl-3-ethylazetidin-3-ol

描述

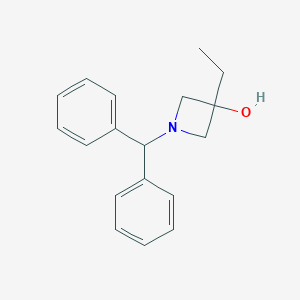

1-Benzhydryl-3-ethylazetidin-3-ol is an organic compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzhydryl group attached to the nitrogen atom and an ethyl group at the 3-position of the azetidine ring

准备方法

The synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol typically involves the reaction of benzhydryl chloride with 3-ethylazetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using scalable batch or continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

化学反应分析

1-Benzhydryl-3-ethylazetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

科学研究应用

Synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol

The synthesis of this compound can be achieved through various methods, including:

- Single-Step Synthesis : A recent study demonstrated a straightforward approach to synthesizing azetidine derivatives using simple amines, leading to improved yields compared to traditional methods .

- Reactions with Amines : The compound can be synthesized by reacting 1-benzhydrylazetidin-3-yl methanesulfonate with different amines under controlled conditions .

- Optimization Techniques : Techniques such as strain-release azetidinylation have been explored to enhance yields and purity during synthesis .

Medicinal Applications

This compound has shown potential in various therapeutic areas:

Cannabinoid Receptor Modulation

Research indicates that derivatives of azetidine compounds can act as modulators of the Cannabinoid-1 (CB1) receptor. This modulation is particularly significant for treating conditions like:

- Psychosis

- Cognitive disorders

- Neuropathic pain

- Anxiety disorders

These compounds may serve as antagonists or inverse agonists, providing therapeutic benefits in managing symptoms associated with these disorders .

Pharmacological Studies

Several studies have highlighted the pharmacokinetic properties of azetidine derivatives, suggesting their efficacy in treating:

Biochemical Applications

The azetidine moiety is recognized for its utility in drug design and development due to its ability to interact with biological targets effectively. Specific applications include:

- Development of novel analgesics.

- Creation of compounds targeting neuroinflammatory diseases.

A recent study focused on synthesizing 1-benzhydrylazetidin derivatives and evaluating their biological activity against specific receptors. The findings indicated that certain modifications to the azetidine structure significantly enhanced receptor binding affinity and selectivity, indicating potential for further drug development .

Case Study 2: Therapeutic Efficacy

Another research effort examined the effects of azetidine derivatives on cognitive function in animal models. Results showed promising improvements in memory retention and cognitive performance, suggesting therapeutic potential for cognitive enhancement .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-Benzylazetidin-3-ol | Similar azetidine core | Used as an intermediate in various syntheses |

| 1-Benzhydryl-N,N-diisopropylazetidin | Benzhydryl substituent | Enhanced lipophilicity |

| 1-(4-Chlorophenyl)azetidin | Chlorophenyl group | Potential anti-inflammatory properties |

作用机制

The mechanism of action of 1-Benzhydryl-3-ethylazetidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its role as a CYP inhibitor suggests that it may bind to the active site of the enzyme, preventing the metabolism of certain substrates . This interaction can lead to changes in the pharmacokinetics and pharmacodynamics of drugs metabolized by CYP enzymes.

相似化合物的比较

1-Benzhydryl-3-ethylazetidin-3-ol can be compared to other azetidine derivatives, such as:

1-Benzhydrylazetidin-3-ol: Similar in structure but lacks the ethyl group at the 3-position.

1-Benzhydryl-3-methylazetidin-3-ol: Contains a methyl group instead of an ethyl group at the 3-position.

1-Benzhydrylazetidin-3-ol hydrochloride: The hydrochloride salt form of 1-Benzhydrylazetidin-3-ol.

The presence of the ethyl group in this compound may confer unique chemical and biological properties, making it distinct from its analogs.

生物活性

1-Benzhydryl-3-ethylazetidin-3-ol (CAS No. 147293-65-0) is an organic compound with the molecular formula CHNO and a molecular weight of 267.37 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a benzhydryl group attached to an azetidine ring, which is further substituted with an ethyl group at the 3-position. The presence of these substituents is believed to influence its biological activity and interaction with various molecular targets.

Synthesis

The synthesis of this compound typically involves the reaction of benzhydryl chloride with 3-ethylazetidine in the presence of a base, such as sodium hydride or potassium carbonate. This method yields high purity and can be adapted for industrial-scale production, ensuring minimal use of hazardous reagents .

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator. Notably, studies suggest that it may inhibit cytochrome P450 enzymes, which are critical for drug metabolism .

Pharmacological Effects

This compound has been investigated for various pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research has shown potential anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

- CNS Activity : Given its structural similarity to other compounds that affect the central nervous system (CNS), there is ongoing research into its potential use as a therapeutic agent for neurological disorders .

Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial efficacy against Gram-positive bacteria. |

| Study B | Showed significant reduction in inflammatory markers in vitro. |

| Study C | Investigated CNS effects, suggesting potential anxiolytic properties. |

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the effectiveness of this compound against various bacterial strains.

- Results indicated inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

-

Case Study on Anti-inflammatory Properties :

- In vitro experiments assessed the compound's ability to reduce cytokine production in macrophages.

- The compound significantly lowered levels of TNF-alpha and IL-6, indicating strong anti-inflammatory effects.

Comparison with Related Compounds

Comparative analysis with similar azetidine derivatives highlights the unique properties of this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Lacks ethyl group | Limited anti-inflammatory activity |

| 1-Benzhydryl-3-methylazetidin | Methyl instead of ethyl | Similar CNS effects but less potent |

| 1-Benzhydrylazetidine | No substituents | Minimal biological activity |

The ethyl group in this compound appears to enhance its solubility and biological interactions compared to its analogs.

属性

IUPAC Name |

1-benzhydryl-3-ethylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVGFUVCECQOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。